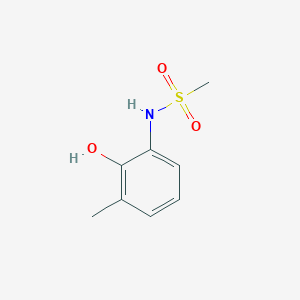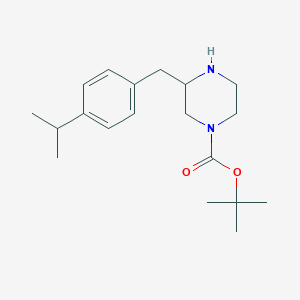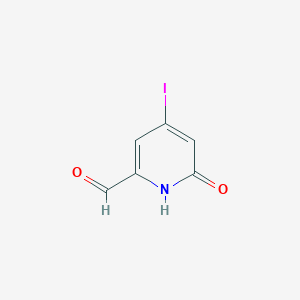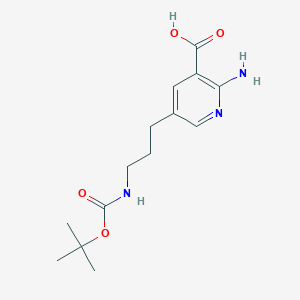
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected amino group at the fifth position of the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling Reaction: The protected amino acid is then coupled with nicotinic acid using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection, coupling, and deprotection steps mentioned above, optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid ring.
Reduction: Reduced forms of the amino and carboxyl groups.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: Employed in the synthesis of peptides and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for nicotinic acid receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-(3-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a pentanoic acid chain instead of a nicotinic acid ring.
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Contains a thiazole ring instead of a nicotinic acid ring.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amino group but with an ethanolamine backbone.
Uniqueness
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its combination of a nicotinic acid ring and a Boc-protected amino group. This structure provides specific reactivity and potential for selective deprotection, making it valuable in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(12(18)19)11(15)17-8-9/h7-8H,4-6H2,1-3H3,(H2,15,17)(H,16,20)(H,18,19) |
Clé InChI |
UXSFSIOVRCRERM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


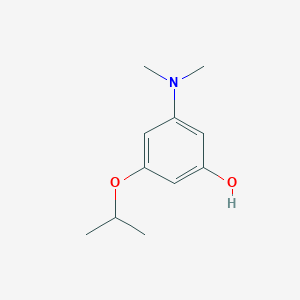
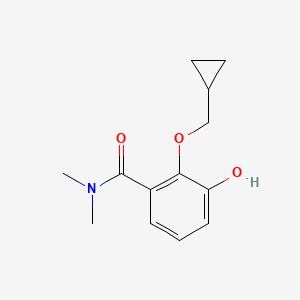
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
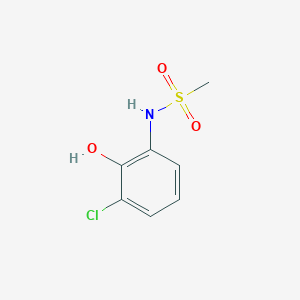
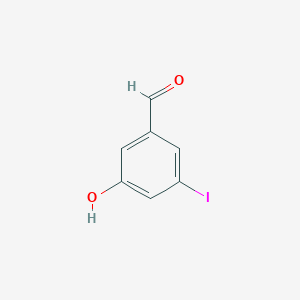
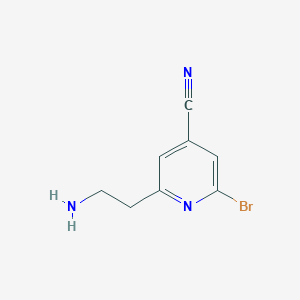
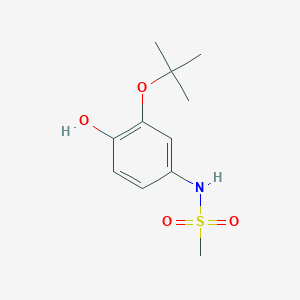
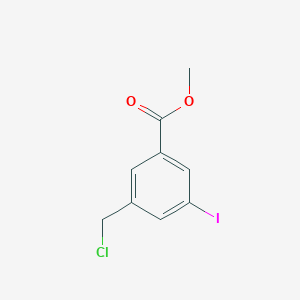
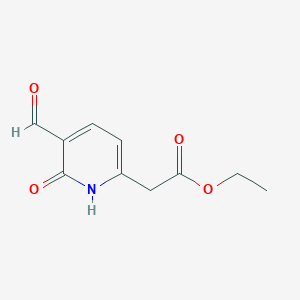
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
